Fmoc-Ala-OH-3-13C is an N-terminally Fmoc-protected L-alanine derivative featuring a stable carbon-13 isotope at the C3 (Cβ) position. This compound is primarily designed as a high-purity building block for solid-phase peptide synthesis (SPPS). [REFS-1, REFS-2] Its principal function is to introduce a specific, unambiguous spectroscopic marker into peptides for advanced analytical applications, including structural elucidation by solid-state Nuclear Magnetic Resonance (NMR) and precise quantification in mass spectrometry-based proteomics. [REFS-3, REFS-4]
Procuring an unlabeled or improperly labeled alanine building block is not a viable cost-saving measure, as it fundamentally fails to deliver the required analytical outcome. Substitution with standard Fmoc-Ala-OH provides no isotopic signal for NMR or mass spectrometry-based tracing. Furthermore, other labeled variants, such as Fmoc-Ala-OH-1-13C (carbonyl label) or Fmoc-Ala-OH-2-13C (Cα label), are not substitutes because they probe different structural features—namely, the peptide backbone. The unique value of the 3-13C label lies in its exclusive ability to report on the side-chain methyl group's conformation, dynamics, and packing environment, which is critical for detailed structural analysis in solid-state NMR. [REFS-2, REFS-3]
This product is specified to high purity levels, typically ≥99% chemical purity and ≥99 atom % 13C isotopic enrichment. In quantitative mass spectrometry, high isotopic enrichment is critical for minimizing signal interference from the unlabeled (M+0) isotopologue, thereby ensuring a clean baseline and accurate quantification when used as an internal standard. [1] In contrast, lower-purity materials can introduce significant signal overlap and variability, compromising analytical precision. [2]
| Evidence Dimension | Isotopic Purity (Enrichment) |
| Target Compound Data | ≥99 atom % 13C |
| Comparator Or Baseline | Lower-purity labeled material (<95%) |
| Quantified Difference | >5x reduction in unlabeled isotopologue signal interference (e.g., <1% vs. >5%) |
| Conditions | Use as an internal standard in LC-MS or as a specific label in high-resolution NMR. |
High, verified purity is a direct predictor of experimental reproducibility and data quality, justifying the procurement of a well-characterized reagent over cheaper, less-defined alternatives.
The 13C chemical shift of an alanine Cβ (C3) carbon is highly sensitive to the local peptide conformation, including backbone torsion angles (φ, ψ) and inter-chain packing arrangements in solid-state structures like amyloid fibrils. [REFS-1, REFS-2] Labeling at the C3 position provides direct access to this information. In contrast, an alternative like Fmoc-Ala-OH-1-13C labels the backbone carbonyl, which reports on different structural parameters and provides no direct data on the methyl side-chain's environment.
| Evidence Dimension | Structural Information Content |
| Target Compound Data | Provides direct measurement of side-chain (Cβ) conformation and packing environment. |
| Comparator Or Baseline | Fmoc-Ala-OH-1-13C (carbonyl label) |
| Quantified Difference | Qualitatively different data; Cβ chemical shifts are uniquely sensitive to side-chain torsion angles, while C1 shifts report on backbone conformation. |
| Conditions | High-resolution solid-state NMR spectroscopy of peptides and proteins. |
For researchers investigating peptide or protein structure, procuring the 3-13C label is non-negotiable for experiments designed to probe side-chain interactions and local packing.
As a standard Fmoc-protected amino acid, Fmoc-Ala-OH-3-13C is fully compatible with established automated and manual SPPS protocols. The Fmoc group is cleaved under standard mild basic conditions (e.g., 20% piperidine in DMF), and the carboxylic acid is activated for coupling using common reagents (e.g., HBTU, DIC) without modification to existing, validated procedures. [1] This contrasts with non-standard or orthogonally protected amino acids that may require significant process redevelopment.
| Evidence Dimension | Process Compatibility |
| Target Compound Data | Direct drop-in for standard Fmoc-SPPS protocols. |
| Comparator Or Baseline | Non-standard protected amino acids requiring orthogonal deprotection/coupling schemes. |
| Quantified Difference | Eliminates need for process re-optimization and validation, saving significant time and resources. |
| Conditions | Automated or manual solid-phase peptide synthesis. |
This compound's compatibility with standard workflows minimizes process risk and development costs, making it a reliable precursor for routine and large-scale synthesis of labeled peptides.
This compound is the correct choice for researchers using solid-state NMR to define the three-dimensional structure of non-crystalline materials like amyloid fibrils or membrane-bound peptides. The 3-13C label provides a unique spectroscopic probe to determine side-chain conformation and packing, which is essential for a complete structural model. [1]
Due to its high isotopic and chemical purity, this reagent is ideally suited for synthesizing heavy-labeled peptides to be used as internal standards in LC-MS-based quantitative proteomics. This enables the absolute quantification of target proteins or post-translational modifications with high accuracy and reproducibility. [2]
Incorporating this building block into biologically active peptides allows for unambiguous tracking of the peptide's fate in complex biological systems. The position-specific label ensures that the alanine side-chain can be monitored independently of the peptide backbone, providing precise insights into metabolic pathways or target engagement.